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Cat. No.: B078298 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the growth of titanium silicide (TiSi₂). The information focuses on the critical influence of silicon

substrate orientation on the properties of TiSi₂ films.

Frequently Asked Questions (FAQs)
Q1: What is the primary influence of silicon substrate orientation on TiSi₂ growth?

A1: The silicon substrate orientation, primarily comparing Si(100) and Si(111), significantly

impacts the phase transition temperature from the high-resistivity C49 phase to the low-

resistivity C54 phase.[1][2][3] The transition to the desired C54 phase is retarded on Si(111)

substrates compared to Si(100) substrates.[1][2] This means a higher annealing temperature is

required to achieve the low-resistivity phase on Si(111).[1][3] This retardation is more

pronounced for thinner titanium films.[1][4]

Q2: Why is the C49 to C54 phase transition important?

A2: The C49 phase of TiSi₂ is a metastable, high-resistivity phase (60-70 µΩ-cm), which forms

at lower temperatures (450°C - 650°C).[3][5] The C54 phase is the stable, low-resistivity phase

(15-20 µΩ-cm) desired for applications in integrated circuits due to its excellent electrical

properties.[3][5] Achieving a complete transformation to the C54 phase is crucial for fabricating

low-resistance contacts and interconnects in semiconductor devices.[3]
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Q3: How does substrate orientation affect the morphology of the TiSi₂ film?

A3: Substrate orientation influences the surface and interface morphologies of the resulting

TiSi₂ film. The C49 phase tends to exhibit significant pit formation, while the C54 phase shows

island formation at various stages of coalescence.[1] On Si(111), the interface of the C54

phase can become smooth and flat after high-temperature annealing.[6] However, high-

temperature annealing can also lead to agglomeration, where the film becomes discontinuous,

increasing sheet resistance.[3][6]

Troubleshooting Guide
Problem 1: High sheet resistance of the TiSi₂ film after annealing.

Possible Cause: Incomplete transformation from the C49 to the C54 phase.

Troubleshooting Steps:

Verify Substrate Orientation: Confirm whether you are using a Si(100) or Si(111)

substrate. The phase transition temperature is higher on Si(111).[1][2]

Increase Annealing Temperature: If using a Si(111) substrate, a higher annealing

temperature (in the range of 700°C - 800°C for a 20 nm Ti film) may be required compared

to a Si(100) substrate (600°C - 700°C for the same thickness).[1][2][3]

Check Film Thickness: For very thin films (< 40 nm), the transition temperature increases,

especially on Si(111).[1][4] You may need to adjust the annealing temperature accordingly.

Consider a Ta Interlayer: The introduction of a thin Tantalum (Ta) interlayer (e.g., 5-10 Å)

between the Ti film and the Si(111) substrate can significantly lower the C49 to C54

transition temperature by as much as 200°C.[5]

Problem 2: Poor surface morphology, including pits or agglomeration.

Possible Cause: Formation of the C49 phase or high-temperature annealing effects.

Troubleshooting Steps:
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Optimize Annealing Temperature and Time: While a higher temperature is needed for the

C54 phase transition, excessively high temperatures (>900°C) can lead to agglomeration

and a rough surface morphology.[3][6] It is crucial to operate within the process window for

C54 formation.

Analyze Film Phase: Use techniques like X-ray Diffraction (XRD) or Raman Spectroscopy

to identify the phases present in your film.[1][2] The presence of the C49 phase is

associated with pit formation.[1]

Employ a Ta Interlayer: A thin Ta interlayer has been shown to suppress surface

agglomeration of the C54 TiSi₂ film on Si(111).[5]

Characterize Surface and Interface: Utilize Scanning Electron Microscopy (SEM) and

Transmission Electron Microscopy (TEM) to examine the surface and interface

morphologies.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the influence of substrate

orientation on the C49 to C54 phase transition of TiSi₂.

Table 1: C49-C54 Phase Transition Temperature (°C) vs. Substrate Orientation and Film

Thickness

Titanium Film Thickness Si(100) Substrate Si(111) Substrate

40 nm (thickest films) 600 - 700 °C[1]
Transition temperature is

increased[1]

20 nm 600 - 700 °C[1][2][3] 700 - 800 °C[1][2][3]

< 10 nm (100 Å) 700 - 800 °C[4]
C49 phase can be stable to

>900 °C[4]

Table 2: Resistivity of TiSi₂ Phases
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TiSi₂ Phase Resistivity (µΩ-cm)

C49 (metastable) 60 - 70[5]

C54 (stable) 15 - 20[5]

Experimental Protocols
Protocol 1: Formation and Analysis of TiSi₂ on Si(100) and Si(111) Substrates

Substrate Cleaning: Begin with single crystal p-type Czochralski Si(100) or Si(111) wafers.

Perform a standard RCA clean followed by a hydrofluoric acid (HF) dip and a thorough rinse

with deionized (DI) water to ensure an atomically clean surface.[7]

Titanium Deposition: Deposit a thin film of titanium (e.g., 5 nm to 40 nm) onto the cleaned

silicon wafers in an ultra-high vacuum (UHV) system. The deposition rate should be kept low

(< 1 nm/s) to minimize interactions between the metal and any residual gases.[7]

Annealing: Perform in-situ annealing in the UHV chamber at temperatures ranging from

500°C to 900°C for a set duration (e.g., 10 minutes) to form the titanium silicide.[5]

Phase Identification: After cooling, analyze the formed silicide using X-ray Diffraction (XRD)

and Raman Spectroscopy to identify the crystalline phases (C49 and/or C54) present.[1][2]

Morphology Characterization: Use Scanning Electron Microscopy (SEM) to observe the

surface morphology and Transmission Electron Microscopy (TEM) to analyze the interface

morphology and grain structure.[1][2]

Compositional Analysis: Employ Auger Electron Spectroscopy (AES) to determine the

stoichiometry of the titanium silicide film, ensuring the expected Ti:Si ratio of 1:2.[5]

Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of

the film, which provides an electrical confirmation of the phase transformation (a significant

drop in resistance indicates C54 formation).[5]
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Caption: Experimental workflow for TiSi₂ formation and characterization.
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Caption: Influence of substrate orientation on TiSi₂ phase transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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